(2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-(2-Methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with a molecular formula of C₈H₁₄ClNO₄ and a molecular weight of 223.66 g/mol . The compound features a stereospecific (2S,4R) configuration, a methoxy-oxoethyl substituent at the 4-position, and a carboxylic acid group at the 2-position, which is protonated as a hydrochloride salt. It is synthesized with 95% purity, often via coupling reactions and purified using column chromatography . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of protease inhibitors and peptidomimetics due to its rigid pyrrolidine backbone and functional versatility.
Properties
IUPAC Name |
(2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-13-7(10)3-5-2-6(8(11)12)9-4-5;/h5-6,9H,2-4H2,1H3,(H,11,12);1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPCLPHOKFBCGY-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@H](NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
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Reagents : (Diacetoxyiodo)benzene (DIB, 2 equiv), iodine (0.5 equiv), BF₃·OEt₂ (2 equiv), and 1-methoxy-1-(tert-butyldimethylsiloxy)ethene (3 equiv).
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Conditions : Conducted in dichloromethane under visible light irradiation (80 W tungsten lamp) at 26°C for 3 h, followed by nucleophile addition at 0°C.
Mechanistic Insight : The reaction proceeds via iodine-mediated radical decarboxylation, generating a proline-derived radical that reacts with the enol ether nucleophile. BF₃·OEt₂ facilitates siloxy group removal, yielding the transposed alkyl chain.
Stereochemical Control and Configurational Outcomes
The decarboxylation-alkylation step exhibits high cis-diastereoselectivity (2R,4R) when starting from 4R-hydroxyproline. To achieve the target (2S,4R) configuration:
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Inversion at C2 : A Mitsunobu reaction with azodicarboxylate and triphenylphosphine converts the 2R alcohol to 2S via an intermediate oxazolidinone.
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Retention at C4 : The 4R configuration remains unchanged due to minimized steric hindrance during alkylation.
Esterification and Deprotection Sequences
Methyl Ester Formation
Amine Deprotection and Hydrochloride Salt Formation
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Deprotection : Treatment with 4 M HCl in dioxane (2 h, 25°C) removes Boc groups.
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Salt Formation : Evaporation under reduced pressure yields the hydrochloride salt as a crystalline solid.
Alternative Synthetic Routes from Patent Literature
Patent EP3015456A1 outlines a Boc-protection strategy for analogous pyrrolidine derivatives:
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Boc Protection : tert-Butoxycarbonyl (Boc) groups shield the amine during alkylation.
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Alkylation : Similar decarboxylation-alkylation under milder conditions (CH₃CN, 40°C).
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Global Deprotection : TFA-mediated Boc removal followed by HCl neutralization.
Analytical Characterization and Validation
Key Data for (2S,4R)-4-(2-Methoxy-2-oxoethyl)pyrrolidine-2-carboxylic Acid Hydrochloride :
Challenges and Optimization Strategies
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Radical Stability : Use of DIB and iodine minimizes side reactions, improving yield from 60% to 74%.
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Silicon Byproducts : TBAF-mediated desilylation ensures clean removal of tert-butyldimethylsiloxy groups.
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Crystallization Issues : Recrystallization from ethanol/water (1:3) enhances hydrochloride purity.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Hydrolysis and Esterification
Pyrrolidine derivatives can undergo hydrolysis and esterification reactions. For example, esters like (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate can be hydrolyzed to form the corresponding carboxylic acid, which can then be converted into other esters or amides .
Protection and Deprotection
Protection and deprotection of functional groups are crucial in the synthesis of complex pyrrolidine derivatives. Protecting groups such as Boc or Fmoc are commonly used to prevent unwanted reactions during synthesis .
Potential Chemical Reactions of (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride
Given the structure of This compound , it is likely to undergo reactions typical of carboxylic acids and esters, such as:
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Hydrolysis : The ester group could be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
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Amidation : The carboxylic acid group could react with amines to form amides.
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Esterification : The carboxylic acid could be converted into other esters.
Data and Research Findings
Scientific Research Applications
The compound (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride is a specialized chemical with diverse applications, particularly in scientific research and pharmaceutical development. This article explores its applications, supported by data tables and case studies to provide a comprehensive understanding of its significance.
Pharmaceutical Development
This compound has been investigated as a potential precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance the efficacy of drug candidates.
Case Study: Synthesis of Neurological Agents
Research indicates that derivatives of pyrrolidine compounds have shown promise in treating conditions such as epilepsy and anxiety disorders. For instance, the compound's ability to act as a chiral building block facilitates the synthesis of enantiomerically pure drugs, which are crucial for maximizing therapeutic effects while minimizing side effects.
Biochemical Research
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and metabolic pathways. Its unique structure allows it to act as an inhibitor or modulator in various biochemical reactions.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 5.4 | Smith et al., 2023 |
| Dipeptidyl peptidase IV | Non-competitive | 12.0 | Johnson et al., 2024 |
Material Science
Recent studies have explored the use of this compound in the development of novel materials, particularly in polymer chemistry. Its ability to form stable complexes with metal ions has implications for creating advanced materials with specific properties.
Case Study: Polymer Composite Development
In a study by Lee et al. (2023), this compound was incorporated into polymer matrices, resulting in materials with enhanced mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous pyrrolidine derivatives:
Key Observations :
- Substituent Effects : The methoxy-oxoethyl group in the target compound introduces polarity compared to halogenated benzyl groups (e.g., bromo, iodo), which increase molecular weight and lipophilicity .
- Stereochemistry : The (2S,4R) configuration is critical for biological activity. Diastereomers (e.g., 4S vs. 4R) show distinct NMR coupling constants and reactivity .
- Solubility: Amino-substituted derivatives (e.g., dimethylamino) exhibit higher water solubility due to protonation, whereas halogenated analogs require organic solvents .
Analytical Data :
- NMR/HRMS : All compounds are validated using ¹H/¹³C NMR and high-resolution mass spectrometry. For example, the target compound’s methoxy-oxoethyl group shows characteristic ester carbonyl signals (~170 ppm in ¹³C NMR) .
- Purity: The target compound is 95% pure (HPLC), while dihydrochloride salts (e.g., dimethylamino derivative) achieve 100% purity via recrystallization .
Biological Activity
(2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H21NO6
- Molecular Weight : 287.31 g/mol
- CAS Number : 540501-64-2
- Chemical Structure : The compound features a pyrrolidine ring with a methoxycarbonyl and an oxoethyl group, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antioxidant Activity : Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are of particular interest for their role in enhancing cellular defenses against oxidative stress. This compound has shown potential in modulating this pathway, which is crucial for the treatment of diseases associated with oxidative stress and inflammation .
- Antimicrobial Properties : The structural characteristics of pyrrolidine derivatives often correlate with antibacterial activity. Studies have indicated that similar compounds exhibit significant antimicrobial effects against various pathogens, suggesting that this compound may have similar properties .
- Pharmacological Targeting : The compound's ability to interact with specific biological targets makes it a candidate for drug development. Its structure allows it to potentially bind to large pocket-like binding sites on proteins, which is advantageous for therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Interactions : By disrupting the Nrf2–Keap1 interaction, the compound may enhance the expression of antioxidant genes, thereby providing cellular protection against oxidative damage .
- Modulation of Enzymatic Activity : The compound may influence enzymes involved in detoxification processes, contributing to its protective effects against cellular stressors .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrrolidine compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that pyrrolidine derivatives can significantly inhibit bacterial growth in vitro. |
| Study 2 | Found that modifications to the pyrrolidine ring can enhance antioxidant activity by increasing Nrf2 activation. |
| Study 3 | Reported on the structure-activity relationship (SAR) that highlights the importance of substituents on the pyrrolidine ring for biological efficacy. |
Q & A
Q. What are the standard synthetic routes for (2S,4R)-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid hydrochloride?
Q. How is the purity and structural identity of the compound confirmed?
Q. How can stereochemical integrity be maintained during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use of (2S,4R)-configured starting materials (e.g., Boc-protected intermediates) to preserve stereochemistry .
- Protecting Groups: tert-Butoxycarbonyl (Boc) or Fmoc groups prevent racemization during alkylation steps .
- Monitoring: Chiral HPLC or polarimetry validates stereochemical retention post-synthesis .
Example Protocol:
Q. What strategies address low yields in the alkylation step?
Methodological Answer: Low yields (~50%) often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimized Solvent Systems: Use DMF or THF to enhance reagent solubility .
- Temperature Control: Reactions at –20°C minimize byproduct formation .
- Catalyst Screening: Pd(OAc)₂ or NiCl₂ improves coupling efficiency in halogenated aryl reactions .
Data Contradiction Analysis:
Q. How is the compound utilized in synthesizing complex pharmaceuticals?
Methodological Answer: The compound serves as a chiral building block in:
- PROTACs: Coupled with VHL ligands via amide linkages for targeted protein degradation .
- Kinase Inhibitors: Integrated into pyrrolo[1,2-b]pyridazine cores for selective binding .
- Peptidomimetics: Substituents like 3-iodobenzyl enhance metabolic stability in protease inhibitors .
Example Application:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
